molecular formula C37H66N7O17P3S B1245935 4,8,12-Trimethyltridecanoyl-CoA

4,8,12-Trimethyltridecanoyl-CoA

Cat. No. B1245935
M. Wt: 1005.9 g/mol
InChI Key: ZYUOZFCHODHLHG-LEJRVOBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8,12-trimethyltridecanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that is the S-(4,8,12-trimethyltridecanoyl) derivative of coenzyme A. It is a multi-methyl-branched fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a 4,8,12-trimethyltridecanoyl-CoA(4-).

Scientific Research Applications

Metabolic Engineering and Microbial Cell Factories

4,8,12-Trimethyltridecanoyl-CoA plays a significant role in microbial metabolism, particularly in engineered microbial cell factories like Saccharomyces cerevisiae and Escherichia coli. These microbes are being used for sustainable production of chemicals, with acetyl-CoA, a molecule involved in many cellular processes and a precursor for biotechnologically relevant molecules, being a key focus. Research has shown interest in manipulating acetyl-CoA pools to enhance production yields in these microbial systems (Krivoruchko et al., 2015).

Production of Coenzyme A Analogues

Coenzyme A (CoA) analogues, like 4,8,12-Trimethyltridecanoyl-CoA, are widely used in chemical biology. They are employed as inhibitors and probes for CoA-dependent enzymes and in labeling carrier proteins. The biosynthetic enzymes for CoA analogues have significantly simplified their preparation, leading to their increased use in various applications (Strauss et al., 2010).

Role in Fatty Acid Metabolism

Studies have shown that 4,8,12-Trimethyltridecanoyl-CoA is involved in the metabolism of certain fatty acids. It's identified as an intermediate in the α oxidation of phytanic acid in rat liver mitochondria, which is crucial for understanding fatty acid metabolism and its disorders (Tsai et al., 1969).

Identification in Animal Fats

Research has identified 4,8,12-Trimethyltridecanoyl-CoA in sheep perinephric fat, suggesting its origin in dietary phytol and indicating its role in the metabolism of certain dietary components. This finding has implications for understanding the metabolism of specific fats in animals (Hansen, 1968).

properties

Molecular Formula

C37H66N7O17P3S

Molecular Weight

1005.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8,12-trimethyltridecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-23(2)9-7-10-24(3)11-8-12-25(4)13-14-28(46)65-18-17-39-27(45)15-16-40-35(49)32(48)37(5,6)20-58-64(55,56)61-63(53,54)57-19-26-31(60-62(50,51)52)30(47)36(59-26)44-22-43-29-33(38)41-21-42-34(29)44/h21-26,30-32,36,47-48H,7-20H2,1-6H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24?,25?,26-,30-,31-,32+,36-/m1/s1

InChI Key

ZYUOZFCHODHLHG-LEJRVOBCSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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